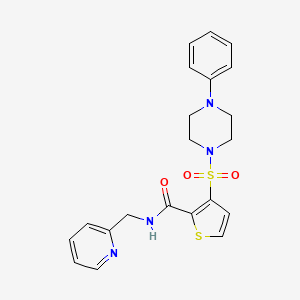
5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a phenyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.
Substitution with Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution, often using pyrrolidine and a suitable base.
Phenyl Group Addition: The phenyl group is typically added through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide for nucleophilic substitution; acids like trifluoroacetic acid for electrophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
科学的研究の応用
5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine and phenyl groups can facilitate binding to biological macromolecules. The pyrrolidinyl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar pyrimidine core with different substituents.
4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a nitro group and pyrrolidinyl group but different core structure.
Uniqueness
5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H16N6O2 |
|---|---|
分子量 |
300.32 g/mol |
IUPAC名 |
5-nitro-4-N-phenyl-2-pyrrolidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6O2/c15-12-11(20(21)22)13(16-10-6-2-1-3-7-10)18-14(17-12)19-8-4-5-9-19/h1-3,6-7H,4-5,8-9H2,(H3,15,16,17,18) |
InChIキー |
MTQSYQLOQCUZHH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide](/img/structure/B11265258.png)
![N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B11265265.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265266.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11265271.png)
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11265274.png)
![2-(4-ethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B11265276.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265290.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11265294.png)
![Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11265299.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11265308.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B11265313.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B11265315.png)
![N-(3-bromophenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B11265317.png)
